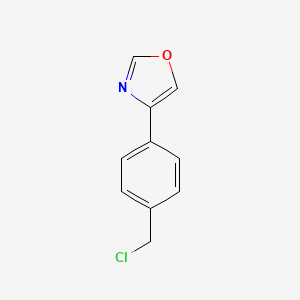
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of dichlorophenyl, fluoro, and methyl substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine typically involves the reaction of 2,6-dichlorophenyl derivatives with fluorinated and methylated pyridine precursors. One common method includes the use of 2,6-dichlorophenylacetic acid as a starting material, which undergoes a series of reactions including chlorination, esterification, and cyclization to form the desired pyridine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of phase transfer catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of halogenated pyridines with biological systems.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorophenylacetic acid: A precursor in the synthesis of various dichlorophenyl derivatives.
2,6-Dichlorophenyl isothiocyanate: Used in the synthesis of other organic compounds.
N-(2,6-Dichlorophenyl)-N-mesityl formamidine: Studied for its potential as a CYP3A4 inhibitor
Uniqueness
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dichlorophenyl and fluoro groups can enhance its reactivity and potential biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C12H8Cl2FN |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-4-fluoro-6-methylpyridine |
InChI |
InChI=1S/C12H8Cl2FN/c1-7-5-8(15)6-11(16-7)12-9(13)3-2-4-10(12)14/h2-6H,1H3 |
InChI-Schlüssel |
AUNWQIOWQDTROW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C2=C(C=CC=C2Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


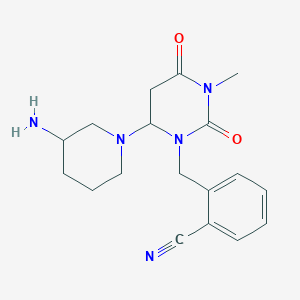



![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
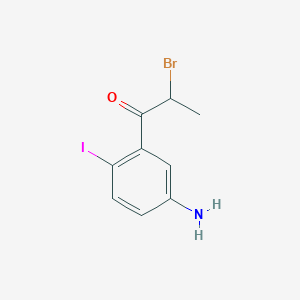

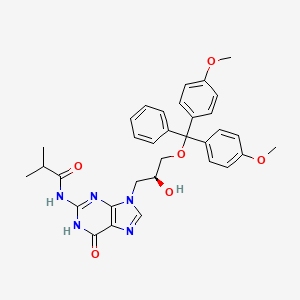
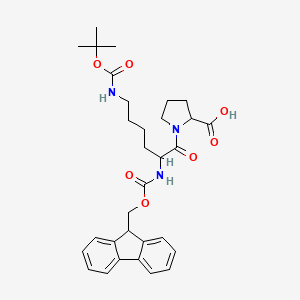
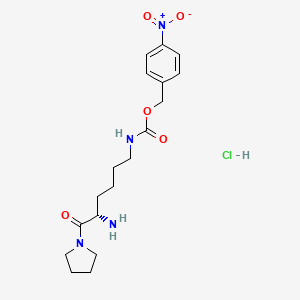

![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)
